Odorranain-A-OA1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VVKCSYRLGSPDSQCN |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Odorranain a Oa1
Source Organism and Natural Occurrence in Odorrana andersonii
Odorranain-A-OA1 is a naturally occurring peptide found in the skin secretions of the Odorrana andersonii frog. novoprolabs.commol-scientific.comcreative-peptides.com This amphibian, also known as the golden crossband frog or Yunnanfu frog, is native to China. novoprolabs.commol-scientific.comnovoprolabs.comuniprot.org The skin of these frogs contains a plethora of antimicrobial peptides, which are believed to serve as a chemical defense mechanism against pathogens in their environment. novoprolabs.comvulcanchem.com The presence of such peptides is a crucial survival strategy for amphibians. researchgate.net
Isolation and Purification Methodologies (e.g., Chromatography, Peptidomic Approaches)
The isolation and characterization of this compound from the skin secretions of Odorrana andersonii involve a multi-step process. Initially, the skin secretions are collected and subjected to fractionation using techniques like gel-filtration chromatography. researchgate.netnih.gov This is followed by further purification using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.govsci-hub.box
Modern "shotgun" cloning methods and peptidomic approaches have been instrumental in identifying the precursor-encoding cDNA sequences of Odorranain peptides. vulcanchem.comresearchgate.net These techniques allow for the large-scale identification and characterization of numerous peptides from a single source. researchgate.net The proteinaceous nature of the purified compounds is often confirmed using methods like Fourier-transform infrared spectroscopy (FT-IR). nih.govresearchgate.net
For research purposes, this compound is often synthesized artificially using solid-phase peptide synthesis (SPPS). vulcanchem.com This method allows for the production of the peptide with high purity, typically greater than 95%. mol-scientific.comvulcanchem.com
Primary Structural Determination and Sequence Analysis of this compound
The primary structure of this compound was determined through a combination of Edman degradation, mass spectrometry, and cDNA cloning. researchgate.netnih.gov This comprehensive approach ensures the accurate determination of the amino acid sequence. nih.gov
This compound is a 16-amino acid peptide with the following sequence: VVKCSYRLGSPDSQCN. mol-scientific.comcreative-peptides.combenthamopen.com The three-letter code for this sequence is Val-Val-Lys-Cys-Ser-Tyr-Arg-Leu-Gly-Ser-Pro-Asp-Ser-Gln-Cys-Asn. mol-scientific.com A key structural feature of this compound is the presence of an intramolecular disulfide bridge formed between the two cysteine residues at positions 4 and 15. vulcanchem.commdpi.com This disulfide bond is crucial for its structural stability. vulcanchem.com
Table 1: Structural Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | VVKCSYRLGSPDSQCN |
| Three-Letter Code | Val-Val-Lys-Cys-Ser-Tyr-Arg-Leu-Gly-Ser-Pro-Asp-Ser-Gln-Cys-Asn |
| Length (amino acids) | 16 |
| Disulfide Bridge | Between Cys4 and Cys15 |
Comparative Sequence Analysis within the Odorranain Peptide Family
The Odorranain peptide family is diverse, with numerous members identified across different Odorrana species. vulcanchem.com These peptides exhibit variations in length, amino acid composition, and the number and position of disulfide bridges. vulcanchem.com This diversity likely reflects an evolutionary strategy to combat a wide range of pathogens. vulcanchem.com
For instance, another member of this family, Odorranain-NR, isolated from Odorrana grahami, is a 23-amino acid peptide with a different sequence (GLLSGILGAGKHIVCGLTGCAKA) and features an unusual intramolecular disulfide-bridged hexapeptide segment. researchgate.netvulcanchem.comnih.gov In contrast, some Odorranain peptides feature a heptapeptide (B1575542) segment with a disulfide bridge. researchgate.netvulcanchem.com
The precursors of Odorranain peptides, like OA-GL17d from Odorrana andersonii, typically consist of a highly conserved signal peptide, an acidic peptide region, and an enzymatic cleavage site before the mature peptide sequence. nih.gov This structural organization is common among frog skin active peptides. uniprot.orguniprot.org
Table 2: Comparison of Selected Odorranain Peptides
| Peptide | Source Organism | Amino Acid Sequence | Length (aa) |
|---|---|---|---|
| This compound | Odorrana andersonii | VVKCSYRLGSPDSQCN | 16 |
| Odorranain-J-OA1 | Odorrana andersonii | GLLNALKKVLGKAGKA | 16 |
| Odorranain-F-OA1 | Odorrana grahami | GFMDTAKNVAKNMAGNLLDNLKCKITKAC | 29 |
| Odorranain-NR | Odorrana grahami | GLLSGILGAGKHIVCGLTGCAKA | 23 |
Biological Activities of Odorranain a Oa1
Antimicrobial Spectrum and Efficacy
Odorranain-A-OA1 exhibits a wide range of antimicrobial activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. mol-scientific.comnovoprolabs.com The minimum inhibitory concentration (MIC) for these microorganisms typically falls within the range of 17-35 µM. mol-scientific.comnovoprolabs.com
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
This compound is active against the Gram-positive bacterium Staphylococcus aureus, a common pathogen responsible for a variety of skin and systemic infections. mol-scientific.comnovoprolabs.comnih.gov The peptide's efficacy against this bacterium highlights its potential as a therapeutic agent. nih.govresearchgate.net
Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas pyocyaneus)
The peptide also demonstrates notable activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas pyocyaneus (also known as Pseudomonas aeruginosa). mol-scientific.comnovoprolabs.comfrontiersin.org Its effectiveness against these challenging pathogens underscores its broad-spectrum capabilities. frontiersin.org
Antifungal Activity (e.g., Candida albicans)
In addition to its antibacterial properties, this compound shows antifungal activity against Candida albicans, an opportunistic yeast that can cause a range of infections in humans. mol-scientific.comnovoprolabs.commdpi.com
Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive Bacteria | 17-35 mol-scientific.comnovoprolabs.com |
| Escherichia coli | Gram-Negative Bacteria | 17-35 mol-scientific.comnovoprolabs.com |
| Pseudomonas pyocyaneus | Gram-Negative Bacteria | 17-35 mol-scientific.comnovoprolabs.com |
| Candida albicans | Fungus | 17-35 mol-scientific.comnovoprolabs.com |
Mechanistic Insights into Antimicrobial Action
The antimicrobial activity of this compound is primarily attributed to its ability to interact with and disrupt microbial cell membranes. frontiersin.orgimrpress.com
Membrane Interaction and Permeabilization Mechanisms
This compound, like many antimicrobial peptides, directly targets the microbial plasma membrane. imrpress.commdpi.com This interaction leads to the permeabilization and destruction of the membrane, causing leakage of intracellular contents and ultimately leading to cell death. imrpress.commdpi.com The process is generally rapid and reduces the likelihood of the development of microbial resistance. imrpress.com Some studies suggest that after membrane permeabilization, the peptide can also interact with intracellular targets to exert its antimicrobial effects. imrpress.com
Role of Electrostatic Interactions with Microbial Membranes
As a cationic peptide, this compound possesses a net positive charge. frontiersin.orgresearchgate.net This positive charge is crucial for its initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This electrostatic attraction facilitates the accumulation of the peptide on the microbial surface, which is the first step in its membrane-disrupting action. researchgate.netnih.gov The amphipathic nature of the peptide, having both hydrophobic and hydrophilic regions, allows it to subsequently insert into and disrupt the lipid bilayer of the microbial membrane. frontiersin.org
Potential Intracellular Targets and Pathways
While the primary mechanism of many antimicrobial peptides (AMPs) involves the disruption of the microbial cell membrane, there is growing evidence that some AMPs can translocate into the cytoplasm and interact with intracellular components to exert their antimicrobial effects. mdpi.comimrpress.com For this compound, a cationic peptide, its potential intracellular activities are inferred from the established mechanisms of other cell-penetrating AMPs. mdpi.com Once inside the microbial cell, these peptides can interfere with essential life-sustaining processes. researchgate.net
Potential intracellular targets for peptides like this compound include nucleic acids and proteins. Some AMPs are known to bind to DNA and RNA, thereby inhibiting replication, transcription, and translation, which are fundamental for bacterial survival. mdpi.com Another significant intracellular target is the chaperone protein DnaK, and interference with its function can disrupt proper protein folding and cellular homeostasis. mdpi.com The ability of an AMP to utilize different mechanisms, including targeting intracellular machinery, often depends on its concentration. mdpi.com For instance, some peptides may disrupt the membrane at high concentrations while inhibiting intracellular functions at concentrations closer to their minimum inhibitory concentration (MIC). mdpi.com
The pathways affected by intracellular AMPs are critical for microbial viability. These can include the inhibition of cell wall biosynthesis, disruption of protein synthesis, and interference with metabolic pathways. mdpi.com The multifaceted approach of targeting both the cell membrane and intracellular components is a key advantage of AMPs, as it can reduce the likelihood of microbial resistance development. researchgate.net
Table 1: Summary of Potential Intracellular Mechanisms of Action
| Target/Pathway | Description of Potential Effect | General AMP References |
| Nucleic Acid Interaction | Binding to DNA and RNA to interfere with replication and protein synthesis. | mdpi.com |
| Protein Synthesis Inhibition | Interaction with cellular machinery, such as chaperone proteins like DnaK, to disrupt protein folding and function. | mdpi.com |
| Metabolic Pathway Disruption | Interference with essential metabolic processes necessary for bacterial growth and function. | mdpi.com |
| Cell Wall Biosynthesis | Inhibition of the synthesis of the bacterial cell wall, a mechanism observed in some cell-penetrating peptides. | mdpi.com |
Modulatory Effects on Microbial Biofilm Formation and Eradication
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov These biofilms exhibit significantly increased resistance to conventional antibiotics, making them a major challenge in clinical and industrial settings. innovotech.ca Antimicrobial peptides are being investigated as potential agents to combat biofilms, both by preventing their formation and by eradicating established ones. nih.gov
Research has indicated that this compound, as a cationic peptide, has potential applications in controlling biofilm formation. researchgate.net In one study, this compound was conjugated with silver nanoparticles, and this conjugate was noted for its potential to control biofilm formation. researchgate.net This suggests that this compound can be a valuable component in developing novel anti-biofilm strategies.
The activity of AMPs against biofilms can be divided into two main categories:
Inhibition of Biofilm Formation: Many AMPs can interfere with the initial stages of biofilm development, including bacterial attachment to surfaces. nih.gov
Eradication of Mature Biofilms: This is a more challenging task, as the EPS matrix in mature biofilms acts as a protective barrier. frontiersin.org However, some peptides are capable of penetrating this matrix and killing the embedded bacteria. nih.govfrontiersin.org
Studies on other frog-derived peptides, such as those from the brevinin-1 (B586460) family, have demonstrated significant activity in both inhibiting the formation of biofilms of bacteria like Staphylococcus aureus and in eradicating their mature biofilms. nih.gov This lends support to the potential efficacy of related peptides like this compound in similar applications. The ability to disrupt biofilms is a critical area of antimicrobial research, and peptides represent a promising class of therapeutic agents for this purpose. nih.govfrontiersin.org
Table 2: Research Findings on Anti-Biofilm Potential
| Aspect of Biofilm Control | Finding Related to this compound or Similar Peptides | Reference |
| Biofilm Formation Control | This compound, when conjugated with silver nanoparticles, shows potential in controlling biofilm formation. | researchgate.net |
| Inhibition of Formation | Related peptides have been shown to effectively inhibit the formation of biofilms from various bacterial strains. | nih.gov |
| Eradication of Mature Biofilms | Other frog-derived peptides have demonstrated the ability to eradicate established biofilms of medically relevant bacteria. | nih.govfrontiersin.org |
Structure Activity Relationship Sar Studies of Odorranain a Oa1
Influence of Amino Acid Sequence and Composition on Biological Activity
Research on various AMPs has shown that the ratio and distribution of these amino acid types significantly impact their potency and spectrum of activity. frontiersin.org While specific studies extensively detailing the modification of every amino acid in Odorranain-A-OA1 are not broadly available, the general principles of AMPs suggest that altering its sequence would likely have a profound effect on its antimicrobial efficacy.
Role of Specific Amino Acid Residues and Motifs
Certain amino acids and structural motifs within this compound play pivotal roles in its function.
Cysteine and Disulfide Bridges: this compound contains two cysteine residues, which can form a disulfide bridge, creating a cyclic structure. novoprolabs.compreprints.org This intramolecular bond is crucial for stabilizing the peptide's three-dimensional conformation, which in turn affects its antimicrobial activity. nih.govmdpi.com In some peptides, a cyclic structure enhances stability and potency. preprints.org However, for certain antioxidant activities, the linear form of a peptide with free cysteine residues may be more effective. preprints.org Studies on other peptides from the Odorrana genus, like odorranain-NR, have also highlighted the importance of intramolecular disulfide bridges in their structure and function. researchgate.net
Amphipathicity: The arrangement of amino acids in this compound results in an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic (water-attracting) regions. plos.orgfrontiersin.org This property is a hallmark of many AMPs and is essential for their membrane-disrupting mechanism. imrpress.commdpi.com The amphipathic nature allows the peptide to insert itself into the lipid bilayer of microbial membranes, leading to pore formation and cell death. imrpress.comnih.gov The "helical-wheel diagram" is a common tool used to visualize the amphipathicity of helical peptides, showing the segregation of charged and hydrophobic residues. plos.org
Impact of Secondary and Tertiary Conformation on Antimicrobial Potency
The biological activity of this compound is intrinsically linked to its three-dimensional structure. The propensity of AMPs to adopt specific secondary structures, such as α-helices or β-sheets, upon interacting with microbial membranes is a key determinant of their effectiveness. frontiersin.org
Design and Evaluation of Synthetic Analogues and Truncated Forms for Optimized Activity
To enhance the therapeutic potential of natural peptides like this compound, scientists often design and synthesize analogues and truncated forms. nih.gov This process involves making specific changes to the amino acid sequence to improve activity, reduce toxicity, and increase stability. nih.govresearchgate.net
For instance, research on a related peptide, palustrin-2ISb from Odorrana ishikawae, demonstrated that a truncated form, lacking seven amino acids at the C-terminus, exhibited greater antimicrobial activity than the native peptide. nih.gov This suggests that not all parts of a peptide are essential for its antimicrobial function and that shorter versions can sometimes be more potent.
Furthermore, the conjugation of this compound with silver nanoparticles has been explored as a strategy to enhance its stability and activity against bacteria like E. coli. nih.govresearchgate.net Such modifications aim to overcome some of the limitations of natural peptides, such as susceptibility to degradation. nih.gov The design of synthetic analogues often involves computational methods to predict the effects of amino acid substitutions on the peptide's structure and function before they are synthesized and tested. researchgate.net
Advanced Research Directions and Modifications of Odorranain a Oa1
Conjugation with Nanomaterials for Enhanced Bioactivity and Stability
The integration of antimicrobial peptides with nanotechnology has emerged as a promising strategy to amplify their therapeutic effects. By combining Odorranain-A-OA1 with various nanomaterials, researchers can create hybrid constructs with synergistic properties, leading to improved stability, targeted delivery, and enhanced antimicrobial action.
Silver Nanoparticle Conjugation and Synergistic Antimicrobial Effects
The conjugation of this compound with silver nanoparticles (AgNPs) has been shown to significantly boost its antimicrobial prowess. mdpi.comresearchgate.netnih.govresearchgate.net Studies have demonstrated that when the cationic peptide this compound is conjugated with 10 nm AgNPs, the resulting AgNP-OA1 conjugate exhibits markedly enhanced stability and biological activity compared to the individual components. researchgate.netthemunicheye.com This synergistic effect is highlighted by a significant increase in bacterial cell death; the AgNP-OA1 conjugate resulted in approximately 60% bacterial death in E. coli, whereas the peptide or AgNPs alone, or even a simple mixture of the two, only caused about 30-33% cell death. researchgate.net
The presence of two cysteine residues in the this compound sequence is crucial for this conjugation, as cysteines are known to interact directly and favorably with AgNPs, contributing to the stability of the nanosystem. mdpi.commdpi.com This covalent conjugation overcomes the issue of partial inactivation that can occur from strong electrostatic interactions when the peptide is merely mixed with nanoparticles. unina.it Furthermore, the AgNP-OA1 conjugate has demonstrated enhanced membrane-disrupting activity, causing greater leakage from bacterial cells compared to the free peptide. mdpi.com Crucially, this enhanced bactericidal action is accompanied by reduced cytotoxicity to mammalian cells, indicating improved biocompatibility. researchgate.netthemunicheye.comresearchgate.net
Table 1: Antimicrobial and Cytotoxic Effects of this compound and its Silver Nanoparticle Conjugate
| Compound/Conjugate | Target Organism/Cell | Key Finding | Reference |
|---|---|---|---|
| This compound (OA1) | E. coli | ~33% bacterial cell death. | researchgate.net |
| Silver Nanoparticles (AgNPs) | E. coli | ~31% bacterial cell death. | researchgate.net |
| AgNP-OA1 Conjugate | E. coli | ~60% bacterial cell death, showing enhanced bacteria leakage. | mdpi.comresearchgate.net |
| AgNP-OA1 Conjugate | Mammalian (HaCaT) cells | No significant cytotoxicity observed, implying higher biocompatibility than AgNPs alone. | researchgate.netresearchgate.net |
Exploration of Other Nanocarrier Systems for Peptide Delivery
Beyond metal nanoparticles, other nanocarrier systems are being explored to overcome the limitations of antimicrobial peptides, such as instability and potential toxicity. mdpi.comnih.gov These systems can protect the peptide from enzymatic degradation, control its release, and improve its pharmacokinetic profile. nih.govchalmers.se
Liposomes: These spherical vesicles, composed of lipid bilayers, are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. researchgate.netfrontiersin.org They can improve the stability and bioavailability of peptides. frontiersin.orgnih.gov Formulations involving the encapsulation of other frog-derived antimicrobial peptides, such as temporins, into liposomes have been shown to reduce cytotoxicity and provide sustained antibacterial activity. nih.govresearchgate.net This suggests a viable strategy for this compound.
Polymers: Conjugation with polymers like polyethylene (B3416737) glycol (PEG) or hyperbranched polyglycerols (HPGs) can enhance peptide stability, solubility, and biocompatibility, while reducing proteolytic degradation. acs.orgresearchgate.netacs.org Attaching AMPs to polymer backbones can create conjugates with improved therapeutic profiles. acs.orgresearchgate.net
Hydrogels: These three-dimensional polymer networks can absorb large amounts of water and serve as excellent vehicles for the controlled, localized delivery of antimicrobial peptides, particularly for applications like wound healing. chalmers.senih.govresearchgate.net Hydrogels can be loaded with AMPs, protecting them from degradation and facilitating a sustained release at the site of infection. nih.govacs.org Studies on other frog-derived peptides have demonstrated the potential of hydrogel-based delivery systems. researchgate.net
Strategies for Peptide Stabilization and Proteolytic Resistance
A major hurdle for the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life. frontiersin.orgmdpi.com Several strategies are being investigated to enhance the stability of antimicrobial peptides like this compound.
The structure of this compound, which contains two cysteine residues, inherently allows for the formation of an intramolecular disulfide bridge. vulcanchem.com This cyclization is a natural strategy to increase peptide stability. nih.govfrontiersin.org Many peptides from ranid frogs feature a "Rana box," a conserved C-terminal cyclic domain formed by a disulfide bond, which can be crucial for enhancing their stability and antimicrobial function. nih.gov
Other effective chemical modification strategies include:
Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-isomers makes the peptide less recognizable to proteases, thereby increasing its resistance to degradation. frontiersin.orgmdpi.com
Cyclization: Beyond the natural disulfide bridge, synthetic cyclization methods can be employed to create a more rigid and protease-resistant structure. nih.govmdpi.com
Modulation of Biological Activity and Selectivity through Chemical Modification
Chemical modification of the amino acid sequence of this compound offers a powerful tool to fine-tune its biological activity and selectivity. mdpi.comnih.gov By strategically substituting specific amino acids, it is possible to alter key physicochemical properties such as net charge, hydrophobicity, and amphipathicity, which are critical determinants of antimicrobial potency and host cell toxicity. nih.govnih.gov
Research on other peptides from the Odorrana genus provides valuable insights. For instance, in a study on the peptide palustrin-OG1 from Odorrana grahami, increasing the net positive charge and amphipathicity while decreasing hydrophobicity resulted in a derivative with higher antimicrobial activity and lower cytotoxicity. nih.gov Conversely, substituting the cysteine residues in that derivative led to reduced antibacterial efficacy and increased hemolysis, underscoring the importance of these specific residues. nih.gov Similarly, studies on Andersonin-D1, another peptide from Odorrana andersonii, showed that targeted substitutions with leucine (B10760876) and lysine (B10760008) could adjust the peptide's hydrophobicity and charge, leading to variants with significantly enhanced antibacterial effects against clinically relevant gram-negative pathogens. themunicheye.com
These findings suggest that a similar rational design approach could be applied to this compound. By creating analogues with modified sequences, it may be possible to develop new variants with an improved therapeutic index—that is, maximized antimicrobial activity against pathogens and minimized toxicity toward host cells. themunicheye.comnih.gov
Biosynthesis, Gene Expression, and Evolution of Odorrana Peptides
Analysis of Precursor Proteins and Post-Translational Processing
Amphibian AMPs, including those from Odorrana species, are not synthesized directly. Instead, they are produced as larger, inactive precursor proteins known as prepropeptides, which are encoded by corresponding genes. nih.govresearchgate.net The analysis of cDNAs cloned from amphibian skin reveals a highly conserved three-domain structure for these precursors. mdpi.commdpi.com
Signal Peptide: The precursor begins with an N-terminal signal peptide sequence, typically around 22 amino acids long. mdpi.commdpi.com This hydrophobic segment acts as a targeting signal, directing the nascent protein into the endoplasmic reticulum and the secretory pathway.
Acidic Propiece (or Spacer Region): Following the signal peptide is an acidic region. mdpi.com This domain often contains negatively charged amino acid residues like glutamic acid (Glu) and aspartic acid (Asp). mdpi.com It is hypothesized that this acidic propiece neutralizes the cationic (positively charged) nature of the mature peptide, thereby protecting the host's own cells from the peptide's potentially cytotoxic activity during synthesis and storage within the granular glands. koreascience.kroup.com
Mature Peptide: The C-terminal region of the precursor contains the amino acid sequence of the final, biologically active peptide. mdpi.com
The liberation of the mature peptide from its precursor requires a series of post-translational modifications (PTMs), which are critical for its final structure and function. creative-proteomics.com This process begins with the enzymatic cleavage of the signal peptide. Subsequently, specific propeptide convertase enzymes recognize and cleave at specific processing sites, often a pair of basic amino acid residues (e.g., -KR-), located just before the mature peptide sequence, releasing it from the acidic spacer. mdpi.comcreative-proteomics.com
Further modifications can occur, greatly diversifying the final peptide products. creative-proteomics.com A common PTM in amphibian peptides is the formation of intramolecular disulfide bridges between cysteine residues, which creates a cyclic structure. mdpi.comnih.gov For example, Cathelicidin-OA1, identified from Odorrana andersonii, is a 198-residue prepropeptide that is processed to yield a mature peptide featuring a disulfide bridge. mdpi.com Similarly, Odorranain-NR from Odorrana grahami possesses an intramolecular disulfide-bridged hexapeptide segment. nih.govresearchgate.net The sequence for Odorranain-A-OA1 from O. andersonii is reported as VVKCSYRLGSPDSQCN, indicating the presence of two cysteine residues available for such a bond. nih.govfrontiersin.org
Table 1: General Structure of an Amphibian Antimicrobial Peptide Precursor
| Precursor Region | Typical Length (Amino Acids) | Key Features & Function |
|---|---|---|
| Signal Peptide | ~22 | Hydrophobic; directs the precursor to the secretory pathway. mdpi.commdpi.com |
| Acidic Propiece | Variable | Rich in acidic residues (Asp, Glu); neutralizes the mature peptide, preventing autotoxicity. mdpi.comkoreascience.kr |
| Processing Site | 2 | Typically a dibasic amino acid pair (e.g., Lys-Arg); recognized by processing enzymes. mdpi.com |
| Mature Peptide | 10-50+ | Cationic and amphipathic; becomes the final, active antimicrobial peptide after cleavage. imrpress.com |
Genetic Basis of this compound Production
The production of this compound and the vast suite of other peptides found in Odorrana frogs is a genetically controlled process. nih.gov These peptides are directly encoded by genes, and their diversity is a reflection of the complexity of the underlying gene families. oup.com The advent of modern molecular techniques, particularly transcriptome analysis using next-generation sequencing, has been instrumental in revealing the genetic foundation of this peptide arsenal. plos.org
By constructing and sequencing cDNA libraries from the skin or skin secretions of frogs, researchers can identify the transcripts (mRNAs) that code for the peptide precursors. plos.orgnih.gov For instance, a transcriptome profile of the Green Odorous Frog (Odorrana margaretae) identified 27 potential AMPs. plos.org An even more striking example comes from Odorrana tiannanensis, where the analysis of a single frog's skin characterized 46 cDNA sequences that encode 22 different AMPs, ten of which belonged to the odorranain family. mdpi.com These studies underscore that a single species possesses a multitude of genes dedicated to producing a complex peptide-based chemical defense system. imrpress.com
The genes encoding AMPs are often found in clusters within the genome, which likely arose through gene duplication events over evolutionary time. nih.gov The genetic information for this compound is contained within the genome of its source species, Odorrana andersonii. imrpress.comresearchgate.net Cloning and sequencing the specific cDNA that encodes the this compound precursor confirms its genetic origin and provides the blueprint for its biosynthesis. researchgate.net
Heterologous Expression Systems for Recombinant Peptide Production (e.g., Pichia pastoris)
Obtaining peptides directly from frog skin is often impractical for large-scale research or therapeutic development. Therefore, scientists have turned to heterologous expression systems, which involve introducing the gene for a specific peptide into a host organism that can be easily cultured to produce the peptide in large quantities. The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a particularly effective and widely used system for this purpose. nih.govfrontiersin.orga-star.edu.sg
P. pastoris offers several advantages for producing amphibian peptides:
Eukaryotic System: As a eukaryote, it can perform many of the post-translational modifications, such as disulfide bond formation, that are essential for the correct folding and activity of complex peptides. a-star.edu.sg
High-Density Culture: It can be grown to very high cell densities, leading to high yields of the recombinant protein. a-star.edu.sg
Strong, Inducible Promoter: Protein expression is often controlled by the powerful and tightly regulated alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol. a-star.edu.sg
Secretory Expression: It can secrete the recombinant protein into the culture medium, which simplifies the purification process. nih.govnih.gov
A recent study successfully demonstrated the expression of Odorranain-C1, a related peptide from an odorous frog, in P. pastoris. nih.govresearcher.life This provides a direct proof-of-concept for producing odorranain-family peptides using this system. Because many AMPs are toxic to microbial cells, a common strategy to prevent them from killing the Pichia host is to express them as a fusion protein. koreascience.krnih.gov This can involve fusing the toxic peptide to a larger, inert protein partner (like SUMO3) or co-expressing it with its natural acidic pro-region, which neutralizes its charge and activity until it is cleaved after purification. koreascience.krnih.gov The successful recombinant expression of Odorranain-C1 highlights the viability of P. pastoris as a bio-factory for producing peptides like this compound for further research. nih.gov
Evolutionary Divergence and Biodiversity of Amphibian AMP Genes
The immense diversity of AMPs found in amphibians is a product of intense and rapid evolution, driven by the constant selective pressure exerted by microbial pathogens in their environment. oup.comoup.com The Odorrana genus is a prime example of this evolutionary radiation, possessing what may be the most abundant and diversified AMP repertoires among all studied amphibian genera. mdpi.comnih.gov While many frog species secrete 10-20 distinct AMPs, some Odorrana species can produce over 100. nih.govimrpress.com
The primary mechanisms driving this diversification are gene duplication and subsequent divergence. mdpi.com An ancestral AMP gene likely underwent multiple rounds of duplication, creating a family of related genes. These gene copies were then free to accumulate mutations, leading to new peptide sequences with potentially novel or enhanced antimicrobial activities. oup.commdpi.com This process of adaptive evolution is often characterized by diversifying (or positive) selection, where amino acid changes in the mature peptide region are favored because they enhance the frog's defense against a shifting landscape of pathogens. oup.comoup.com
Phylogenetic analyses of AMP genes from different frog species show that the gene families expanded and diversified after the ancestors of major frog families, like Ranidae and Hylidae, diverged. oup.com Interestingly, some evidence suggests that the AMP systems in distantly related frog lineages may have evolved convergently, meaning they developed similar defense systems independently from different ancestral genes. researchgate.net
Within the precursors, different regions evolve at different rates. The signal peptide sequence is often highly conserved within a lineage, while the mature peptide region is hypervariable. researchgate.net A study on three sympatric frog species proposed the "Net Charge Balance Hypothesis," which observes a significant negative correlation between the net charges of the acidic propiece and the mature peptide, suggesting a coordinated evolution to maintain the inactivity of the precursor. mdpi.com The same study also put forth the "Cut Point Sliding Hypothesis" as another potential mechanism for generating diversity in the length of these peptide regions. mdpi.com This ongoing evolutionary arms race between amphibians and microbes has resulted in the vast library of natural peptides, including this compound, found in frog skin today.
Table 2: Examples of Peptide Families Identified in Odorrana Species
| Peptide Family | Example Compound | Source Species |
|---|---|---|
| Odorranain | This compound | Odorrana andersonii imrpress.com |
| Odorranain-NR | Odorrana grahami nih.gov | |
| Odorranain-C1 | Odorrana sp. nih.gov | |
| Brevinin | Brevinin-1-OA1 | Odorrana andersonii imrpress.com |
| Esculentin | Esculentin-2-OA1 | Odorrana andersonii imrpress.com |
| Nigrosin | Nigrosin-6VL | Odorrana andersonii mdpi.com |
| Cathelicidin (B612621) | Cathelicidin-OA1 | Odorrana andersonii mdpi.comresearchgate.net |
| Lividin | Lividin-1 | Odorrana livida nih.gov |
Future Perspectives and Research Challenges for Odorranain a Oa1
Elucidating Complex Molecular Interaction Mechanisms with Host and Pathogen Components
A critical frontier in the study of Odorranain-A-OA1 is the detailed characterization of its interactions at the molecular level with both pathogenic microbes and host cells. While it is known to be active against bacteria and fungi such as B. pyocyaneus, E. coli, S. aureus, and C. albicans, the precise mechanisms are not fully understood. novoprolabs.com The primary mode of action for most antimicrobial peptides (AMPs) involves direct disruption of the microbial cell membrane, a mechanism that helps prevent the development of resistance. mdpi.comimrpress.com Future research should focus on determining which specific membrane disruption model—such as the "barrel-stave," or "carpet" mechanism—best describes the action of this compound. mdpi.com
Investigating the peptide's interaction with pathogen components beyond the membrane is also crucial. Some AMPs can translocate into the microbial cell to interfere with intracellular processes like DNA or protein synthesis. mdpi.comimrpress.com Studies are needed to ascertain if this compound or its derivatives possess such intracellular targets, which could reveal additional pathways for its antimicrobial effects.
Furthermore, understanding the peptide's interaction with host cells is paramount. While conjugation of this compound with silver nanoparticles has been shown to reduce toxicity to mammalian cells, the intrinsic interactions with host tissues are less clear. researchgate.net Research should explore how this compound interacts with host cell membranes and immune receptors. Some AMPs can modulate the host immune response, an activity that could be harnessed for therapeutic benefit. mdpi.com Elucidating these complex interactions will be essential for designing safer and more effective peptide-based drugs.
Advanced Computational and Modeling Approaches in Peptide Design and Optimization
The advancement of computational tools offers a powerful avenue for optimizing the properties of this compound. In recent years, antimicrobial peptide design has been approached as a language-modeling problem, where peptide sequences are treated as words in a language composed of the 20 standard amino acids. nih.gov Machine learning algorithms, particularly long short-term memory (LSTM) models, can be trained on large databases of known AMPs to understand the "grammar" of these sequences—the frequencies and arrangements of amino acids that confer antimicrobial activity. nih.gov
These advanced computational approaches can be applied to:
Predict Sequence-Activity Relationships: By analyzing the structure of this compound, models can predict which amino acid substitutions would enhance its antimicrobial potency or broaden its spectrum of activity.
Optimize for Selectivity: Computational models can help in redesigning the peptide to increase its affinity for microbial membranes over host cell membranes, thereby reducing potential cytotoxicity.
Improve Stability: Algorithms can suggest modifications to the peptide sequence to enhance its resistance to degradation by proteases, a common challenge for peptide-based drugs. frontiersin.org
The integration of computer-aided design (CAD) and machine learning represents a promising strategy to accelerate the development of novel analogs of this compound with improved therapeutic profiles, moving beyond traditional trial-and-error laboratory methods. mdpi.com
Expanding the Repertoire of Functional Modifications for Enhanced Properties
Functional modification is a key strategy to improve the stability, efficacy, and safety of peptide therapeutics. Research has already demonstrated the potential of this approach for this compound.
One notable modification is the conjugation of the peptide with silver nanoparticles (AgNPs). This strategy has been shown to significantly improve the stability of this compound and enhance its activity against E. coli. researchgate.net The resulting AgNP-OA1 conjugate was also found to be less cytotoxic to mammalian cells compared to AgNPs alone. researchgate.netfrontiersin.org
Another area of modification involves the peptide's disulfide bridge. This compound is a member of the cathelicidin (B612621) family and possesses an intramolecular disulfide bridge. preprints.orgmdpi.com While this cyclic structure is common, studies on a related peptide, cathelicidin-OA1, have shown that breaking this bridge can significantly enhance its antioxidant activity. preprints.orgmdpi.com The linear version of the peptide, with free cysteine residues, demonstrated stronger radical scavenging capabilities. preprints.orgmdpi.com This suggests that both cyclic and linear versions of this compound may have distinct therapeutic applications.
Future research should continue to explore novel functional modifications, including:
Lipidation: Attaching fatty acid chains to increase membrane interaction and stability.
Pegylation: Adding polyethylene (B3416737) glycol (PEG) to increase half-life and reduce immunogenicity.
Amino Acid Substitution: Incorporating non-natural amino acids to enhance protease resistance. frontiersin.org
| Modification Strategy | Observed/Potential Outcome | Supporting Evidence/Rationale |
|---|---|---|
| Conjugation with Silver Nanoparticles (AgNPs) | Enhanced stability and antibacterial activity; reduced cytotoxicity. researchgate.net | The conjugate (AgNP-OA1) showed improved potency against E. coli and was less toxic to mammalian cells than AgNPs alone. researchgate.netfrontiersin.org |
| Disruption of Intramolecular Disulfide Bridge | Potentially enhanced antioxidant activity. | Studies on the related cathelicidin-OA1 showed that breaking the disulfide bridge significantly increased its ability to scavenge free radicals. preprints.orgmdpi.com |
| Lipidation | Potential for increased membrane interaction and stability. | A common strategy for improving the therapeutic properties of other antimicrobial peptides. mdpi.com |
Addressing Research and Development Limitations for Broad Translational Impact
Despite the therapeutic promise of this compound and other AMPs, several significant hurdles hinder their translation from the laboratory to clinical use. imrpress.com These challenges are common to most peptide-based drugs and must be addressed for broad translational impact.
A primary limitation is the high cost of manufacturing . Chemical synthesis of large peptides like this compound is substantially more expensive than the production of small-molecule drugs. imrpress.com Developing more efficient and scalable synthesis methods is essential for commercial viability.
Another major challenge is poor stability and short half-life . Peptides are susceptible to rapid degradation by proteases in the body and are quickly cleared by the kidneys, leading to a short duration of action. imrpress.comfrontiersin.org This often necessitates frequent administration, which can be inconvenient for patients.
Furthermore, issues of potential toxicity and immunogenicity must be carefully evaluated. While AMPs are often selective for microbial cells, some can exhibit toxicity toward host cells. imrpress.comresearchgate.net Additionally, as peptides are biological molecules, they can potentially trigger an unwanted immune response in the host. novoprolabs.com
| Limitation | Description | Potential Mitigation Strategies |
|---|---|---|
| High Manufacturing Costs | Solid-phase peptide synthesis is expensive for large-scale production compared to small molecules. imrpress.com | Development of recombinant expression systems or more efficient chemical synthesis technologies. |
| Proteolytic Degradation | Susceptibility to breakdown by proteases in the body leads to a short biological half-life. imrpress.comfrontiersin.org | Incorporating non-natural amino acids, cyclization, or conjugation with protective molecules like PEG. |
| Low Oral Bioavailability | Peptides are generally not stable in the gastrointestinal tract and are poorly absorbed, limiting oral administration. imrpress.com | Formulation with permeation enhancers, encapsulation in nanoparticles, or development of alternative delivery routes (e.g., topical, inhaled). |
| Potential Cytotoxicity | Some AMPs can damage host cell membranes, leading to toxicity. imrpress.com | Computational design to increase selectivity for microbial membranes; conjugation with targeting moieties. |
| Immunogenicity | The peptide may be recognized as foreign by the immune system, inducing an antibody response. novoprolabs.com | Sequence modification to remove immunogenic epitopes; conjugation with shielding molecules like PEG. |
Overcoming these research and development limitations through innovative formulation, peptide engineering, and cost-effective manufacturing will be critical to unlocking the full therapeutic potential of this compound for widespread clinical application.
Q & A
Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?
- Methodological Answer : Follow ARRIVE guidelines for animal research transparency. Predefine humane endpoints and use blinding to reduce bias in toxicity scoring. Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
